REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([N+:10]([O-])=O)=[CH:5][C:4]=1[CH3:13]>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[C:4]([CH3:13])=[CH:5][C:6]([NH2:10])=[CH:7][C:8]=1[CH3:9]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken at 50 psi of H2 in the hydrogenator overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography (10% ethyl acetate/hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(N)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |